
1-(3-Methylenecyclobutyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Methylenecyclobutyl)ethanone” is a chemical compound with the CAS Number: 25303-66-6 . It has a molecular weight of 110.16 . The compound is typically stored at 4 degrees Celsius and is available in liquid form .
Synthesis Analysis
The synthesis of “1-(3-Methylenecyclobutyl)ethanone” involves a multistep reaction . The reaction involves the use of sodium ethanolate in tetrahydrofuran and ethanol at 20℃ . After stirring at room temperature overnight, the reaction solution is quenched with a saturated ammonium chloride solution . The crude product is then extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and dried to obtain the final product .Physical And Chemical Properties Analysis
“1-(3-Methylenecyclobutyl)ethanone” is a liquid at room temperature . It has a molecular weight of 110.16 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
1-(3-Methylenecyclobutyl)ethanone serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the design of pharmaceutical compounds. Its unique cyclobutyl ring structure can be modified to introduce specific functional groups, enhancing drug properties such as bioavailability, selectivity, and metabolic stability .
Cyclobutyl Ring Expansion Reactions
The cyclobutyl ring in this compound can undergo ring expansion reactions. These transformations allow chemists to access larger ring systems, which are essential for designing novel organic molecules. Researchers explore these reactions to synthesize natural products, bioactive compounds, and functional materials .
Flavor and Fragrance Chemistry
1-(3-Methylenecyclobutyl)ethanone contributes to the creation of flavor and fragrance compounds. By modifying its structure, chemists can generate unique aroma molecules. These compounds find applications in perfumes, cosmetics, and food flavorings. The cyclobutyl moiety imparts interesting olfactory characteristics .
Photophysical Properties and Photochemistry
The conjugated system within the cyclobutyl ring influences the compound’s photophysical properties. Researchers study its absorption and emission spectra, as well as its photochemical reactivity. These investigations aid in developing photoresponsive materials, sensors, and light-emitting devices .
Polymer Chemistry
1-(3-Methylenecyclobutyl)ethanone can participate in polymerization reactions. By incorporating it into polymer chains, scientists create materials with specific properties. These polymers may find use in coatings, adhesives, and drug delivery systems. The cyclobutyl functionality adds rigidity and stability to the resulting polymers .
Natural Product Synthesis
Researchers explore the use of 1-(3-Methylenecyclobutyl)ethanone in the total synthesis of natural products. Its unique structure allows for strategic bond formations, enabling access to complex molecules found in nature. These efforts contribute to our understanding of biosynthetic pathways and provide access to bioactive compounds .
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H226, H315, H319, and H335 . These statements indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
1-(3-methylidenecyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5-3-7(4-5)6(2)8/h7H,1,3-4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQIYEIIXARJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(=C)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylenecyclobutyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

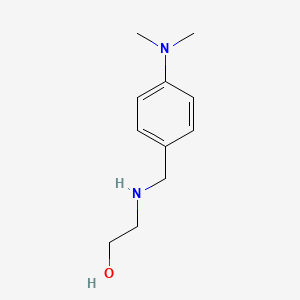
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide](/img/structure/B2708783.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2708788.png)

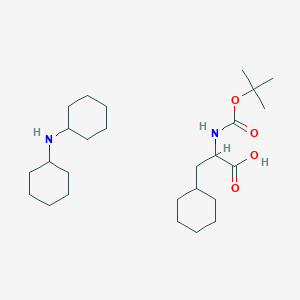
![6-{[2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2708791.png)
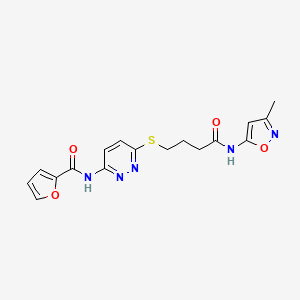
![2-(2-chloro-6-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2708793.png)
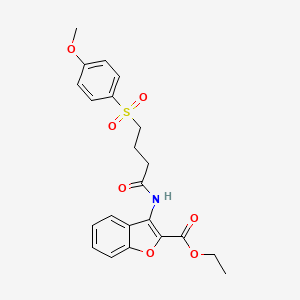
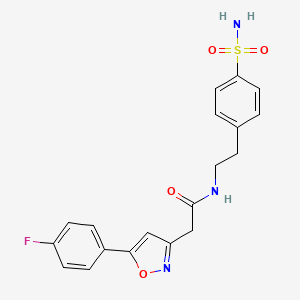
![2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol](/img/structure/B2708799.png)
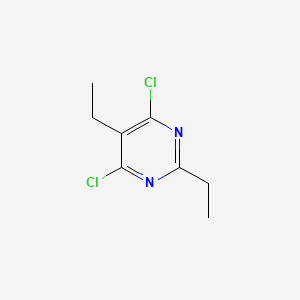
![2,2-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]propanamide](/img/structure/B2708802.png)
